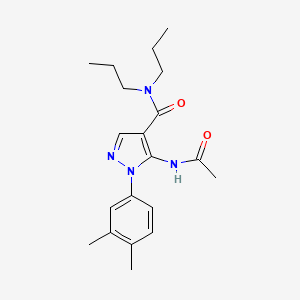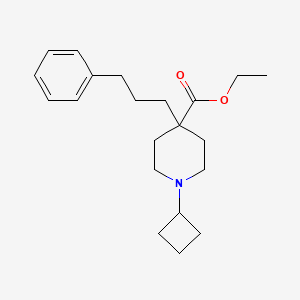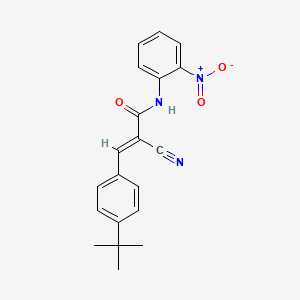
5-(acetylamino)-1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide
Overview
Description
5-(acetylamino)-1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H28N4O2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.22122615 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Carboxamide derivatives have been synthesized and tested for their cytotoxic activity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some of these compounds demonstrated potent cytotoxic effects, with IC(50) values below 10 nM, indicating their potential as antitumor agents. For instance, the study by Deady et al. (2003) explores the cytotoxic activity of benzo[b][1,6]naphthyridine carboxamide derivatives, highlighting their efficacy in in vivo models against colon 38 tumors in mice (Deady et al., 2003).
Antimicrobial Activities
New thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety have been synthesized and evaluated for their antimicrobial properties. These studies show that some of the synthesized compounds exhibited promising antimicrobial activities, suggesting the potential use of related compounds in developing new antimicrobial agents. For example, Gouda et al. (2010) discussed the synthesis and antimicrobial activities of such derivatives, indicating their potential application in addressing microbial resistance (Gouda et al., 2010).
Antitumor Activity and Molecular Docking
Pyrazole derivatives have been investigated for their antitumor activity, including molecular docking and density functional theory (DFT) studies to understand their interaction with cancer targets. Such studies have identified compounds with significant in vitro antitumor activity against various cancer cell lines, offering insights into the design of new anticancer drugs. Fahim et al. (2019) presented a detailed investigation of novel pyrimidiopyrazole derivatives, demonstrating outstanding antitumor activity against HepG2 cell lines (Fahim et al., 2019).
Inhibitory Effects on Biofilm Formation
Bis(pyrazole-benzofuran) hybrids have been synthesized and tested for their inhibitory effects on bacterial biofilm formation and the MurB enzyme, which is critical for bacterial cell wall synthesis. These compounds showed potent activities against various bacterial strains, including MRSA and VRE, indicating their potential application in treating bacterial infections resistant to conventional antibiotics. Mekky and Sanad (2020) detailed the synthesis of such hybrids and their effectiveness in inhibiting bacterial biofilm formation (Mekky & Sanad, 2020).
Properties
IUPAC Name |
5-acetamido-1-(3,4-dimethylphenyl)-N,N-dipropylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-6-10-23(11-7-2)20(26)18-13-21-24(19(18)22-16(5)25)17-9-8-14(3)15(4)12-17/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFCLUHXXXMQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)C)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4558211.png)
![N-(2,6-dimethylphenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B4558215.png)


![N-(2-chlorophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4558234.png)

![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-furamide](/img/structure/B4558242.png)

![4-[(4-nitrophenyl)thio]benzyl 4-anilino-4-oxobutanoate](/img/structure/B4558250.png)
![8,9-dimethyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558253.png)

![N-cyclopentyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4558274.png)
